molecular formula C22H23ClN2O B11114373 2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide

2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide

Cat. No.: B11114373
M. Wt: 366.9 g/mol
InChI Key: PXFVPPJPFKKIEU-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the quinoline derivative with pentan-2-amine to form the carboxamide group.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the quinoline ring, potentially leading to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorophenyl)quinoline-4-carboxamide: Lacks the methyl and pentan-2-yl groups.

    3-methylquinoline-4-carboxamide: Lacks the 3-chlorophenyl and pentan-2-yl groups.

    N-(pentan-2-yl)quinoline-4-carboxamide: Lacks the 3-chlorophenyl and 3-methyl groups.

Uniqueness

2-(3-chlorophenyl)-3-methyl-N-(pentan-2-yl)quinoline-4-carboxamide is unique due to the combination of its substituents, which may confer specific biological activities and chemical properties not found in similar compounds.

Properties

Molecular Formula

C22H23ClN2O

Molecular Weight

366.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-methyl-N-pentan-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H23ClN2O/c1-4-8-14(2)24-22(26)20-15(3)21(16-9-7-10-17(23)13-16)25-19-12-6-5-11-18(19)20/h5-7,9-14H,4,8H2,1-3H3,(H,24,26)

InChI Key

PXFVPPJPFKKIEU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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